![molecular formula C15H13NO3 B15357059 4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
4-[(4-acetylphenyl)amino]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Acetylanilino)benzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃N It is a derivative of benzoic acid where an acetylanilino group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Acetylation Reaction: The compound can be synthesized by acetylating aniline with acetic anhydride followed by a reaction with benzoyl chloride in the presence of a base such as pyridine.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 4-acetylaniline in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of 4-(4-acetylanilino)benzoic acid typically involves large-scale acetylation and acylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like AlCl₃.
Major Products Formed:
Oxidation can produce benzoic acid derivatives.
Reduction can yield aniline derivatives.
Substitution reactions can lead to various substituted benzoic acids.
科学研究应用
4-(4-Acetylanilino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(4-acetylanilino)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
相似化合物的比较
4-Aminobenzoic acid
4-Hydroxybenzoic acid
4-Methoxybenzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
4-(4-acetylanilino)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-2-6-13(7-3-11)16-14-8-4-12(5-9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
InChI 键 |
NDXFEWROUZQZHV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


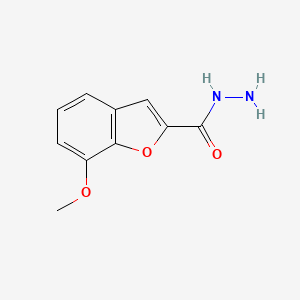

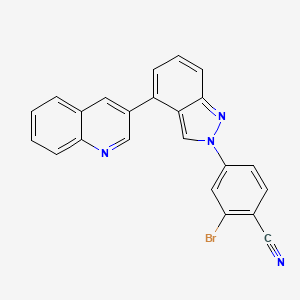

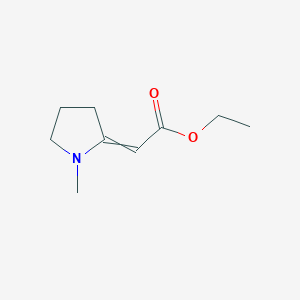
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
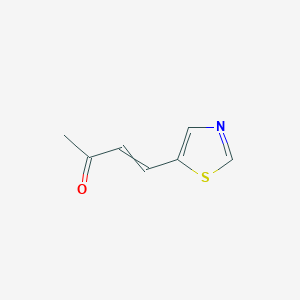

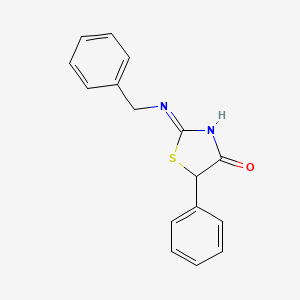

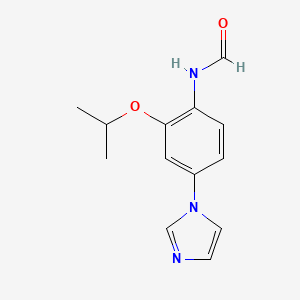
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)

